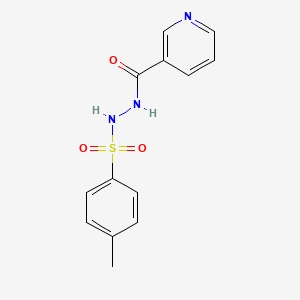

N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide

Description

N'-(4-Methylphenyl)sulfonylpyridine-3-carbohydrazide is a carbohydrazide derivative featuring a pyridine-3-carbohydrazide core linked to a 4-methylphenylsulfonyl group.

Properties

IUPAC Name |

N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-10-4-6-12(7-5-10)20(18,19)16-15-13(17)11-3-2-8-14-9-11/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSUOPKQEBOXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211922 | |

| Record name | Nicotinic acid, 2-((p-tolyl)sulfonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-93-2 | |

| Record name | Nicotinic p-tolylsulfonylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid, 2-((p-tolyl)sulfonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINIC P-TOLYLSULFONYLHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF1I4P99D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N’-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbohydrazide moiety may also interact with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide lies in its combination of a pyridine ring, carbohydrazide linker, and sulfonyl-substituted aryl group. Key comparisons with structurally related compounds include:

Key Observations :

- Replacement of the pyridine core with triazole (ZE-5a) or pyrazolo-pyridine () alters electronic properties and steric bulk, impacting bioactivity .

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity compared to the electron-donating methyl group in the reference compound .

Physicochemical Properties

Melting Points and Solubility

- ZE-5b () : Triazole derivatives with ethyl/pyridine substituents show melting points ~250–280°C, influenced by alkyl/aryl groups .

- N'-(2,4-Dinitrophenyl)pyridine-3-carbohydrazide () : Higher molecular weight (356.3 g/mol) and nitro groups likely reduce solubility in polar solvents compared to the reference compound .

Spectroscopic Data

- IR Spectroscopy: Sulfonyl (S=O) stretches: ~1350–1150 cm⁻¹ (reference compound) . Nitro (NO₂) stretches: ~1520–1350 cm⁻¹ () .

- 1H NMR :

- Pyridine protons in the reference compound resonate at δ 8.5–9.0 ppm, whereas pyrazolo-pyridine derivatives () show upfield shifts due to ring fusion .

Biological Activity

N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, structural characteristics, and potential therapeutic applications.

The compound N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide belongs to a class of sulfonamide derivatives that have shown promise in various biological assays. The structural features of this compound, particularly the presence of the sulfonyl group and the pyridine ring, contribute to its interactions with biological targets.

2. Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide on several key enzymes involved in neurological disorders and other diseases. The following table summarizes the enzyme inhibition data:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-A | 1.54 | Reversible competitive |

| MAO-B | 3.64 | Reversible competitive |

| AChE | >10 | Weak inhibition |

| BChE | 16.1 | Moderate inhibition |

| BACE-1 | 8.63 | Effective inhibitor |

Notes:

- The compound exhibited potent inhibitory activity against monoamine oxidases (MAOs), particularly MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters and are targets for antidepressant therapies .

- The IC50 values indicate that N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide is a more effective inhibitor of MAO-A compared to MAO-B, suggesting potential selectivity that could be advantageous in therapeutic applications.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the pyridine and sulfonamide moieties can significantly impact the biological activity of this compound. For instance, variations in substituents on the pyridine ring can enhance or diminish enzyme inhibition potency .

4. Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide and target enzymes. These studies reveal that:

- The sulfonamide group forms hydrogen bonds with active site residues.

- The hydrophobic interactions between the methylphenyl group and the enzyme's hydrophobic pocket contribute to binding affinity.

Case Study 1: Alzheimer's Disease

In a study assessing compounds for their potential in treating Alzheimer's disease, N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide showed significant inhibition of BACE-1, an enzyme involved in amyloid-beta production . This suggests its potential role in reducing amyloid plaque formation.

Case Study 2: Depression

Given its potent MAO-A inhibitory activity, this compound may also be explored as a candidate for antidepressant development. The selective inhibition of MAO-A could lead to increased levels of serotonin and norepinephrine in the brain, which are beneficial for mood regulation .

6. Conclusion

N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide demonstrates significant biological activity through its inhibition of key enzymes related to neurological disorders. Its structural features play a crucial role in its interaction with these enzymes, making it a promising candidate for further development in therapeutic applications targeting conditions such as Alzheimer's disease and depression.

Q & A

Q. What are the standard synthetic routes for N'-(4-methylphenyl)sulfonylpyridine-3-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyridine-3-carbohydrazide with 4-methylbenzenesulfonyl chloride. Key steps include:

- Sulfonamide formation : Reacting the hydrazide with the sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to sulfonyl chloride) and monitoring via TLC (eluent: ethyl acetate/hexane 3:7) improves yields (~70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm the sulfonyl-hydrazide linkage (e.g., NH proton at δ 10.2–11.5 ppm, sulfonyl S=O stretches at 1150–1350 cm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragments, ensuring purity and structural integrity .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyridine and phenyl rings) for structure-activity studies .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours. Hydrolysis is typically observed at the sulfonamide bond under acidic conditions .

Q. What solvent systems are optimal for solubility studies?

Use a tiered approach:

- Primary solvents : DMSO (for stock solutions) and ethanol/water mixtures (for biological assays).

- Quantitative analysis : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λ = 260–280 nm) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood due to potential dust inhalation risks.

- Storage : In airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Functional selection : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set accurately model charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Applications : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen, pyridine nitrogen) for derivatization or interaction studies .

Q. What mechanistic insights explain contradictions in synthetic yields across literature?

Discrepancies often arise from:

Q. How does X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal analysis reveals:

- Torsional angles : Pyridine and phenyl rings adopt a near-perpendicular arrangement (85–95°), minimizing steric clashes .

- Hydrogen bonding : Intra- and intermolecular N–H···O bonds stabilize the crystal lattice (bond lengths ~2.8–3.0 Å) .

Q. What strategies validate biological target interactions (e.g., enzyme inhibition)?

- In vitro assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants ().

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses (e.g., sulfonyl group interactions with catalytic residues) .

Q. How do researchers reconcile experimental and computational data discrepancies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.